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Compound of Interest

Compound Name: 2-Chloro-3-methylbenzoic acid

Cat. No.: B084982 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-3-
methylbenzoic acid, a molecule of significant interest in organic synthesis and pharmaceutical

development. The following sections present tabulated quantitative data for Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with

detailed experimental protocols and a visual representation of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. Below are the predicted and experimentally observed (where available for

analogous compounds) chemical shifts for ¹H and ¹³C NMR of 2-Chloro-3-methylbenzoic
acid.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloro-3-methylbenzoic acid
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

COOH ~10-13 Singlet (broad) -

Ar-H (H6) ~7.8-8.0 Doublet ~7.5-8.0

Ar-H (H4) ~7.3-7.5 Doublet ~7.5-8.0

Ar-H (H5) ~7.1-7.3 Triplet ~7.5-8.0

CH₃ ~2.4-2.6 Singlet -

Note: The chemical shifts for the aromatic protons are estimations based on the analysis of

similar compounds, such as 2-chlorobenzoic acid. The broadness of the carboxylic acid proton

signal is due to hydrogen bonding and chemical exchange.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and

provides insights into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloro-3-methylbenzoic acid

Carbon Atom Chemical Shift (δ, ppm)

C=O (Carboxylic Acid) ~170-172

C-Cl (C2) ~133-135

C-CH₃ (C3) ~137-139

C-COOH (C1) ~130-132

Aromatic C-H (C4, C5, C6) ~126-132

CH₃ ~15-17

Note: The chemical shifts are based on data for analogous compounds like 2-chlorobenzoic

acid and general substituent effects on aromatic rings.
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1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of benzoic acid derivatives is as follows:

Sample Preparation: Approximately 5-10 mg of 2-Chloro-3-methylbenzoic acid is dissolved

in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an

internal standard (0 ppm).

Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, such as

a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the

resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the

TMS signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Significant IR Absorption Bands for 2-Chloro-3-methylbenzoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

1680-1710 Strong C=O stretch (Carboxylic acid)

1550-1600 Medium C=C stretch (Aromatic ring)

1210-1320 Strong C-O stretch (Carboxylic acid)

~1050 Medium C-Cl stretch

700-800 Strong
C-H bend (Aromatic, out-of-

plane)

Note: The exact peak positions can vary slightly depending on the sample preparation method

and the physical state of the sample.

2.1. Experimental Protocol for IR Spectroscopy

For a solid sample like 2-Chloro-3-methylbenzoic acid, the following protocol is typically

used:

Sample Preparation (KBr Pellet Method): A small amount of the finely ground solid sample

(1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

The mixture is then pressed under high pressure to form a transparent or translucent pellet.

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform

Infrared (FTIR) spectrometer.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet is also recorded and subtracted from the sample

spectrum.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the functional groups present in the molecule.

Mass Spectrometry (MS)
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Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions,

providing information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 2-Chloro-3-methylbenzoic acid

m/z Relative Intensity (%) Assignment

170/172 Moderate
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Cl)

153/155 High [M-OH]⁺

125/127 High [M-COOH]⁺

90 Moderate [C₇H₆]⁺

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in

characteristic M and M+2 peaks for chlorine-containing fragments.

3.1. Experimental Protocol for Mass Spectrometry

A common method for analyzing aromatic carboxylic acids by mass spectrometry is as follows:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The

sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The

fragmentation pattern is analyzed to deduce structural information.
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Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Chloro-3-methylbenzoic acid.
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Caption: Workflow for the spectroscopic analysis of 2-Chloro-3-methylbenzoic acid.

To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 2-Chloro-
3-methylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084982#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-
methylbenzoic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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